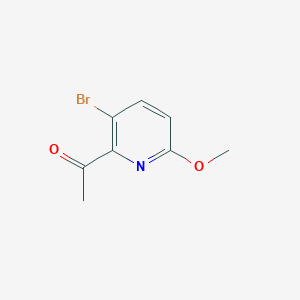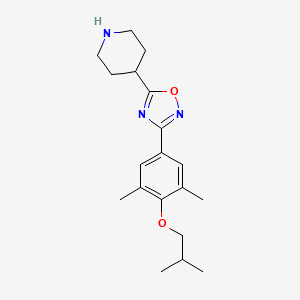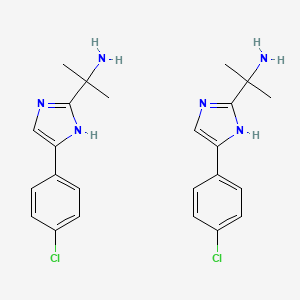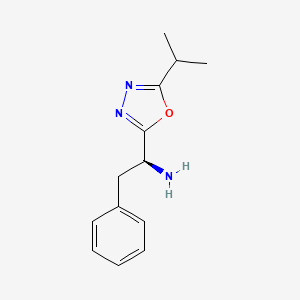
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is a chemical compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde with a suitable thioamide reagent. One common method involves the use of thiosemicarbazide under reflux conditions in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: 5-(4-Amino-2-nitrophenyl)furan-2-carbothioamide.
Reduction: 5-(4-Methyl-2-nitrophenyl)tetrahydrofuran-2-carbothioamide.
Substitution: 5-(4-Bromo-2-nitrophenyl)furan-2-carbothioamide.
Aplicaciones Científicas De Investigación
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.
Materials Science: It can be used as a ligand in the synthesis of luminescent coordination polymers, which have applications in optoelectronics and sensing.
Biocompatible Materials:
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, it targets the salicylate synthase MbtI from Mycobacterium tuberculosis. This enzyme catalyzes the first reaction in the biosynthesis of siderophores, which are essential for iron acquisition in the bacterium. By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to the inhibition of bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Another furan derivative with similar biological activities.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with potential antimycobacterial activity.
Uniqueness
5-(4-Methyl-2-nitrophenyl)furan-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and nitro groups on the phenyl ring, along with the furan and carbothioamide functionalities, makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H10N2O3S |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
5-(4-methyl-2-nitrophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C12H10N2O3S/c1-7-2-3-8(9(6-7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18) |
Clave InChI |
VXKJDISNJCWXJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)









![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)



